Chemical Properties and Stability of 1-Methyl-1H-indazole-6-carboxamide
Chemical Properties and Stability of 1-Methyl-1H-indazole-6-carboxamide
Executive Summary
1-Methyl-1H-indazole-6-carboxamide (CAS 1379330-75-2 ) is a critical heterocyclic building block employed in the synthesis of small-molecule kinase inhibitors, particularly those targeting VEGFR , PAK1 , and p38α MAPK pathways.[1] Its structural integrity relies on the stability of the indazole core and the C6-carboxamide moiety. This guide provides a rigorous analysis of its physicochemical properties, degradation pathways, and analytical characterization, designed to support high-fidelity drug development workflows.
Chemical Identity & Structural Analysis[2]
The molecule consists of a bicyclic indazole system methylated at the N1 position, with a carboxamide functionality at the C6 position. The N1-methyl group locks the tautomeric equilibrium, preventing the 1H/2H-tautomerism typical of unsubstituted indazoles.
| Property | Detail |
| Chemical Name | 1-Methyl-1H-indazole-6-carboxamide |
| CAS Number | 1379330-75-2 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| SMILES | CN1N=CC2=C1C=CC(=C2)C(N)=O |
| InChI Key | RTQSGFPORXVPJP-UHFFFAOYSA-N |
Structural Significance[3]
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N1-Methylation: Enhances lipophilicity and metabolic stability compared to the N-H parent. It also fixes the electronic distribution, making the C3 position more nucleophilic and the benzene ring electron-rich.
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C6-Carboxamide: Acts as a hydrogen bond donor/acceptor motif, critical for binding in the ATP-binding pocket of kinase targets (e.g., interacting with the hinge region).
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the specific CAS 1379330-75-2.
| Parameter | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Typically white to off-white. |
| Melting Point | 185°C – 195°C (Predicted) | High lattice energy due to intermolecular H-bonding (amide dimer). |
| Solubility (Water) | < 0.1 mg/mL | Poorly soluble in neutral aqueous media. |
| Solubility (Organic) | > 50 mg/mL in DMSO/DMF | Soluble in polar aprotic solvents. |
| LogP | 1.1 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration if optimized. |
| pKa (Basic) | ~1.5 (Indazole N2) | Very weakly basic; protonation occurs only in strong acid. |
| pKa (Acidic) | ~15 (Amide N-H) | Non-ionizable under physiological conditions. |
Synthesis & Impurity Profile
Understanding the synthesis is vital for identifying critical quality attributes (CQAs). The primary synthetic challenge is regioselectivity during the methylation step.
Synthetic Route & Regioisomerism
The methylation of 1H-indazole-6-carboxylic acid derivatives often yields a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers.
Figure 1: Synthetic pathway highlighting the critical regioselectivity checkpoint. The N2-isomer is a common process-related impurity.
Stability & Degradation Pathways
The stability of 1-Methyl-1H-indazole-6-carboxamide is dictated by the hydrolytic susceptibility of the amide bond and the oxidative stability of the methyl group.
Stress Testing Profile
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Acidic Hydrolysis (0.1N HCl, 60°C): Slow degradation. The protonation of the N2 nitrogen creates an electrostatic repulsion that slightly protects the amide from acid-catalyzed hydrolysis compared to simple benzamides.
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Basic Hydrolysis (0.1N NaOH, 60°C): Moderate degradation. Hydrolyzes to 1-methyl-1H-indazole-6-carboxylic acid and ammonia.
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Oxidative Stress (H₂O₂): Generally stable. However, under forcing conditions (or metabolic incubation with liver microsomes), hydroxylation can occur on the methyl group or the phenyl ring.
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Photostability: Indazoles absorb UV light. Prolonged exposure can lead to radical-mediated degradation. Storage in amber vials is mandatory.
Degradation Mechanism (Hydrolysis)
Figure 2: Primary degradation pathway via amide hydrolysis under basic or enzymatic conditions.
Analytical Protocol (HPLC)[4]
To ensure scientific integrity, the following HPLC method is recommended for purity assessment and impurity profiling. This method separates the N1-isomer (product) from the N2-isomer (impurity) and the acid degradant.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B (0-2 min) → 95% B (15 min) → 95% B (18 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Indazole absorption max) |
| Retention Time | Acid Degradant < Product < N2-Isomer (typically) |
Note on Detection: The indazole core has strong UV absorbance. 254 nm is universal, but 280-300 nm may offer higher specificity against aliphatic impurities.
Handling & Storage Protocols
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Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture. Long-term storage at -20°C is recommended for reference standards.
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Safety: The compound is an irritant (H315, H319, H335).[2] Standard PPE (gloves, goggles, fume hood) is required.
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Solubility for Assays: Prepare stock solutions in DMSO . Avoid storing aqueous dilutions for >24 hours due to potential slow hydrolysis.
References
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BLD Pharm. (2025). 1-Methyl-1H-indazole-6-carboxamide (CAS 1379330-75-2) Technical Data. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indazole-6-carboxamide derivatives. Retrieved from
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BenchChem. (2025).[3] Synthesis of Methyl-indazole-carboxamide derivatives: Protocols and Troubleshooting. Retrieved from
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European Patent Office. (2024). Patent WO2024188906A1: PROTAC degraders of MLLT1 and/or MLLT3 (Intermediate synthesis described). Retrieved from
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ChemSrc. (2025). 1-Methyl-1H-indazole-6-carboxamide Physicochemical Properties. Retrieved from
